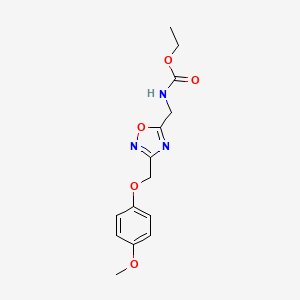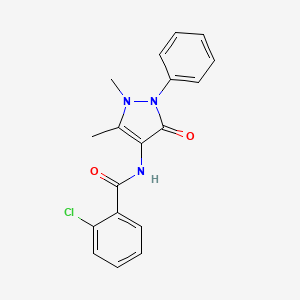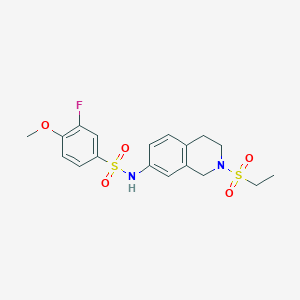
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a sulfonyl group (R-SO2-R’), which is an important functional group in organic chemistry . Sulfonyl groups are typically unreactive and due to their rigidity, compounds containing sulfonyl groups are typically crystalline . The compound also contains a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle. These groups are often found in biologically active compounds.
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure and the conditions under which it’s used. Sulfonamides can undergo a variety of acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides are typically crystalline due to the rigidity of the sulfonyl group .Wissenschaftliche Forschungsanwendungen
Crystallographic Insights and Molecular Modeling
One study focused on the crystallographic analysis and molecular modeling of a compound displaying an intramolecular N—H⋯O=S interaction, leading to the formation of hydrogen-bonded chains. This analysis aligns with theoretical studies suggesting the significance of the sulfonylurea fragment's conformation (Gelbrich, Haddow, & Griesser, 2011).
Anticancer and Pro-apoptotic Effects
Research into sulfonamide derivatives has revealed their potential in inducing pro-apoptotic effects in cancer cells. By synthesizing compounds bearing the sulfonamide fragment and evaluating their in vitro anticancer activity, studies have shown significant reductions in cell proliferation and the induction of pro-apoptotic genes, suggesting a mechanism mediated by activation of p38 (Cumaoğlu et al., 2015).
Inhibition of Protein Kinases
Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. The substitution of the naphthalene ring with isoquinoline in derivatives led to selective inhibition of these kinases, offering insights into the development of inhibitors that are selective toward specific protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Broad-Spectrum Antibacterial Applications
The synthesis of new sulfonamide compounds has demonstrated potent broad-spectrum antibacterial properties, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential role in addressing antibiotic resistance and developing new antibacterial agents (Hashimoto et al., 2007).
Alzheimer’s Disease Therapeutic Agents
A study focusing on the synthesis of sulfonamide derivatives as potential therapeutic agents for Alzheimer’s disease highlighted their inhibitory effects on acetylcholinesterase. This research suggests the possibility of designing more potent inhibitors based on the structural characteristics of these compounds, offering a promising direction for Alzheimer’s disease treatment (Abbasi et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWZVJYOPZHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


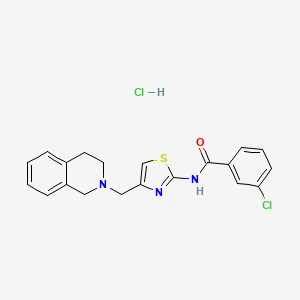


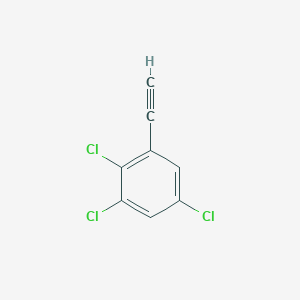
methanone](/img/structure/B2471387.png)
![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)
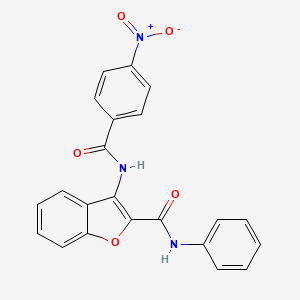

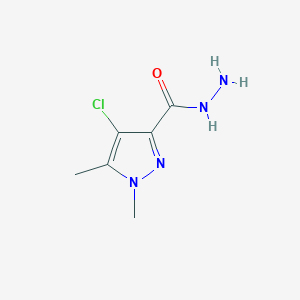

![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)
